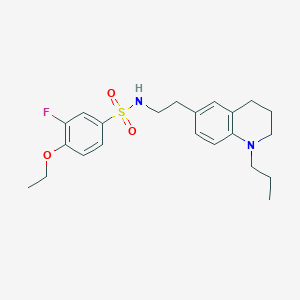

4-ethoxy-3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN2O3S/c1-3-13-25-14-5-6-18-15-17(7-9-21(18)25)11-12-24-29(26,27)19-8-10-22(28-4-2)20(23)16-19/h7-10,15-16,24H,3-6,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNPZJNUPKYBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Target vs. This may reduce membrane permeability but improve aqueous solubility .

- Target vs. : ’s quinoline-carboxylate core with a cyclopropane ring suggests steric hindrance, likely altering target binding compared to the THQ-ethylbenzenesulfonamide scaffold .

- Target vs. antimicrobial activity) .

Physicochemical Properties

- Lipophilicity : The target’s propyl group and ethoxy-fluoro-benzene likely confer higher logP than ’s sulfone-containing analog, favoring CNS penetration.

- Solubility : ’s sulfone group enhances hydrogen bonding, increasing solubility in polar solvents (e.g., water or DMSO) .

- Metabolic Stability : Fluorine in both the target and compounds may reduce oxidative metabolism, extending half-life .

Pharmacological Implications

- The ethyl chain may optimize binding pocket interactions.

- : Sulfone groups are common in diuretics (e.g., furosemide analogs), hinting at renal or cardiovascular targets .

- : Chloro and cyclopropane substituents are seen in fluoroquinolone antibiotics, implying antibacterial or topoisomerase inhibition activity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a tetrahydroquinoline core linked to a sulfonamide group via an ethyl chain, with an ethoxy and fluorine substituent on the benzene ring. The sulfonamide moiety (-SO₂NH-) enables hydrogen bonding with biological targets, while the ethoxy and fluorine groups enhance lipophilicity and metabolic stability. The tetrahydroquinoline scaffold may facilitate π-π stacking interactions. Structural characterization via X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods (NMR, IR) is critical to confirm stereochemistry and electronic configurations .

Q. What synthetic strategies are recommended for optimizing yield and purity?

Multi-step synthesis typically involves:

- Step 1 : Preparation of the tetrahydroquinoline core via Povarov reaction, optimized using continuous flow reactors to enhance regioselectivity .

- Step 2 : Sulfonylation of the amine group using 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Propyl group introduction via alkylation or reductive amination, monitored by LC-MS for intermediate purity . Design of Experiments (DoE) methodologies can statistically optimize reaction parameters (temperature, solvent, catalyst) to minimize trial-and-error approaches .

Q. How can researchers validate the compound’s biological activity in preliminary assays?

Use enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting sulfonamide-sensitive pathways like carbonic anhydrase or kinase enzymes. Dose-response curves (IC₅₀ values) and selectivity profiling against related isoforms are essential. Confounders such as solvent effects (DMSO concentration ≤0.1%) and cytotoxicity controls (via MTT assay) must be addressed .

Advanced Research Questions

Q. What computational methods are effective for predicting binding modes with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions between the sulfonamide group and active-site residues (e.g., Zn²⁺ in carbonic anhydrase). Quantum mechanical calculations (DFT) assess electronic effects of the fluorine substituent on binding affinity . Cross-validate predictions with mutagenesis studies (e.g., Ala-scanning of target residues) .

Q. How should researchers resolve contradictory data in SAR studies?

Contradictions in structure-activity relationships (SAR) often arise from off-target effects or assay variability. Solutions include:

- Triangulation : Replicate assays in orthogonal systems (e.g., SPR vs. ITC for binding affinity).

- Metabolite Screening : Use LC-HRMS to identify degradation products that may interfere with activity .

- Cohort Analysis : Apply multivariate statistics (PCA, PLS-DA) to distinguish true SAR trends from noise .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Crystallization hurdles include conformational flexibility of the ethyl linker and sulfonamide group. Approaches:

- Co-crystallization : Add a stabilizing ligand (e.g., acetate ion) to the mother liquor.

- Cryo-protection : Use glycerol or ethylene glycol to reduce ice formation during flash-cooling.

- Data Collection : High-resolution synchrotron radiation (e.g., Diamond Light Source) improves weak diffraction patterns. Refinement in SHELXL accounts for disordered solvent molecules .

Q. How can researchers design derivatives to improve pharmacokinetic properties?

- LogP Optimization : Replace the ethoxy group with polar substituents (e.g., hydroxyl) to enhance solubility, guided by computational LogP predictors (ChemAxon).

- Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., ethyl chain) to slow CYP450-mediated oxidation.

- Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate for improved oral bioavailability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.